N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide
Description
N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide is a bis-pyridine derivative featuring a unique amidine-like linkage (N–C=N–N) connecting two pyridine-4-carboxamide moieties.
Properties
IUPAC Name |
N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c13-11(9-1-5-14-6-2-9)16-17-12(18)10-3-7-15-8-4-10/h1-8H,(H2,13,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYGBIMUAAGQMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=NNC(=O)C2=CC=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to act as anion receptors and have been utilized as metal extracting agents, molecular switches, and in catalysis.
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets. The compound forms strong N–H⋯O hydrogen bonds with its targets. This interaction results in changes in the target’s structure and function, leading to the compound’s overall effect.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors.
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to its ability to form strong hydrogen bonds.
Result of Action
The result of the compound’s action is primarily due to its interaction with its targets. The formation of strong N–H⋯O hydrogen bonds leads to changes in the target’s structure and function. This can result in various molecular and cellular effects, depending on the specific targets and pathways involved.
Action Environment
The action of N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by the presence of other molecules, pH levels, temperature, and other factors in its environment.
Biological Activity
N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
The biological activity of this compound is primarily associated with its antiproliferative properties against various cancer cell lines. Research indicates that modifications in the pyridine structure significantly influence its efficacy.
Key Activities:
- Antiproliferative Activity : The compound exhibits significant growth inhibition in several cancer cell lines, including breast (MCF-7), colon (HT29), and lung (A549) cancer cells. The presence of specific functional groups enhances this activity.
- Antioxidant Properties : Preliminary studies suggest that the compound may also possess antioxidant capabilities, which could contribute to its anticancer effects by reducing oxidative stress in cells.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which is crucial in cancer progression.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that certain substitutions on the pyridine ring enhance the biological activity of this compound. For instance:
| Functional Group | Effect on Activity |
|---|---|
| -OH | Increases antiproliferative activity |
| -OMe | Enhances solubility and bioavailability |
| -Cl | Modulates receptor binding affinity |
| -NH2 | Improves interaction with target enzymes |
Studies indicate that compounds with electron-donating groups at specific positions on the pyridine ring tend to exhibit higher antiproliferative effects due to improved electron density, facilitating better interactions with biological targets .
Case Studies and Research Findings
- Antitumor Activity : A study conducted by Zhang et al. (2024) demonstrated that derivatives of pyridine compounds, including this compound, exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines . The presence of a thiazole ring was identified as critical for enhancing cytotoxic effects.
- Mechanistic Insights : Research has indicated that the compound may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. This was evidenced by a reduction in phosphorylated Akt levels in treated cells .
- In Vivo Studies : In animal models, administration of this compound resulted in significant tumor size reduction compared to control groups. This suggests promising therapeutic potential when used alongside conventional chemotherapeutic agents .
Comparison with Similar Compounds
N-(Adamantan-1-yl)pyridine-4-carboxamide
Structure : Pyridine-4-carboxamide substituted with a bulky adamantyl group .
Key Properties :
- Molecular Weight : Higher due to adamantane (C₁₀H₁₅ substitution).
- Crystal Packing : Exhibits intermolecular N–H⋯O hydrogen bonds, forming 1D chains, which enhance thermal stability .
- Applications : Used in phase-transition dielectric materials for memory storage due to its rigid, hydrogen-bonded network .
Comparison :
- The absence of a bis-amidine linker in this analog limits its metal-coordination versatility.
N-[(3-Carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide (CAS 5773-97-7)
Structure : Chromene-fused carbamoyl group attached via an imine linkage to pyridine-4-carboxamide .
Key Properties :
- Molecular Formula : C₁₆H₁₂N₄O₃ (MW: 316.3 g/mol).
Comparison :
- The imine linkage differs from the amidine group in the target compound, altering electronic properties and reducing hydrogen-bonding capacity.
N-(4-((2-Aminophenyl)carbamoyl)phenyl)-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxamide (NB480)
Structure: Pyrrolo[2,3-c]pyridine core with carboxamide and aminophenyl groups . Key Properties:
Comparison :
- Unlike the target compound, NB480’s aminophenyl group introduces additional hydrogen-bond donors, enhancing protein interaction.
Other Carboxamide Derivatives
- 1-Benzyl-4-phenylamino-4-piperidinecarboxamide (): Piperidine substitution introduces conformational flexibility, beneficial for CNS-targeting drugs.
- N-[(2R)-3-Chloro-2-hydroxypropyl]-2-(cyclobutyl)amino)pyridine-4-carboxamide (): Chloro and hydroxy groups enhance polarity, improving solubility but limiting blood-brain barrier penetration.
Comparative Data Table
Key Findings and Implications
- Structural Flexibility vs. Rigidity : Adamantyl and chromene substituents increase rigidity, favoring materials science applications, while piperidine/pyrrolopyridine derivatives enhance pharmacological versatility.
- Hydrogen Bonding : The target compound’s amidine linker provides superior hydrogen-bonding capacity compared to imine or carboxamide-only analogs, suggesting utility in crystal engineering or enzyme inhibition.
- Synthetic Complexity : NB480’s fused-ring system requires multistep synthesis, whereas the target compound’s linear structure may offer simpler preparation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide?
- Methodological Answer : The compound can be synthesized via condensation reactions between pyridine-4-carboxaldehyde derivatives and amino-containing precursors. For example, refluxing pyridine-4-carboxaldehyde with sulfadiazine in ethanol under acidic conditions yields structurally similar Schiff base compounds. Purification typically involves recrystallization using ethanol or methanol to achieve high purity (>95%) .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm hydrogen and carbon environments, IR spectroscopy to identify functional groups (e.g., C=N stretches at ~1600–1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Single-crystal X-ray diffraction (XRD) is critical for resolving ambiguous structural features, such as tautomerism in the Schiff base moiety .
Q. How should researchers screen the pharmacological activity of this compound?
- Methodological Answer : Begin with in vitro assays targeting enzymes (e.g., kinases) or receptors linked to diseases like cancer. For example, kinase inhibition assays (e.g., Met kinase) can evaluate potency (IC50 values). Follow-up in vivo studies in xenograft models (e.g., GTL-16 gastric carcinoma) assess tumor growth suppression and pharmacokinetics (oral bioavailability, half-life) .
Q. What safety precautions are necessary when handling this compound in the lab?
- Methodological Answer : Due to potential acute toxicity (Category 4 for oral/dermal/inhalation exposure), use PPE (gloves, lab coat, goggles), conduct reactions in a fume hood , and avoid skin contact. Store at room temperature in airtight containers, and dispose of waste via approved hazardous protocols .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model electron distribution, HOMO-LUMO gaps, and reactive sites like the imine group. Compare computational results with experimental spectroscopic data (e.g., NMR chemical shifts) to validate accuracy .
Q. How can contradictions in biological activity data between studies be resolved?
- Methodological Answer : Discrepancies (e.g., variable IC50 values) may arise from assay conditions (e.g., ATP concentrations in kinase assays). Standardize protocols across labs and validate findings using orthogonal methods (e.g., surface plasmon resonance for binding affinity). Cross-reference in vitro results with in vivo efficacy to confirm relevance .
Q. What strategies are used to study structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : Synthesize analogs with modifications to the pyridine ring (e.g., halogenation) or Schiff base linker. Test derivatives in bioassays to correlate structural changes (e.g., lipophilicity from trifluoromethyl groups) with activity. Use molecular docking to predict interactions with target proteins (e.g., kinase ATP-binding pockets) .
Q. How can researchers analyze the stability and degradation products of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C). Monitor degradation via HPLC-MS to identify byproducts (e.g., hydrolysis of the imine bond). Compare degradation profiles with bioactive metabolites to distinguish degradation artifacts from pharmacologically relevant species .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
